2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
Properties
IUPAC Name |
2-amino-4-phenyl-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-24-14-9-12(10-15(25-2)16(14)26-3)11-19(13-7-5-4-6-8-13)17(23)21-18(20)22-19/h4-10H,11H2,1-3H3,(H3,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERGWZYVHORXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
Mode of Action
It is known that the tmp group plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer. This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Compounds containing the tmp group have been associated with various bioactivity effects, suggesting that they may affect multiple pathways.
Pharmacokinetics
It is known that the compound has a melting point of 257-258 °c and a predicted density of 131±01 g/cm3. It is slightly soluble in DMSO and methanol. These properties may impact the compound’s bioavailability.
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects, suggesting that this compound may have similar effects.
Action Environment
It is known that the compound is hygroscopic and should be stored in a freezer under an inert atmosphere, suggesting that temperature and humidity may affect its stability.
Biochemical Analysis
Biochemical Properties
The TMP group in 2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one has been associated with notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Cellular Effects
The TMP group in 2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis.
Molecular Mechanism
The TMP group plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, and decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations.
Biological Activity
2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS No. 1354916-47-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 355.39 g/mol. The structure includes a dihydro-imidazole ring and a phenyl group substituted with a trimethoxyphenyl moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate amines under reflux conditions.
Anticancer Activity
Research indicates that compounds similar to 2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one exhibit significant anticancer properties. For instance:
- Microtubule Destabilization : Compounds with similar structures have been shown to inhibit microtubule assembly at concentrations around 20 μM, suggesting potential as microtubule-destabilizing agents .
- Apoptosis Induction : Studies demonstrated that certain derivatives could enhance caspase-3 activity significantly in breast cancer cell lines (MDA-MB-231) at concentrations as low as 1 μM .
Antibacterial and Antifungal Activity
The compound's structural features suggest it may also possess antibacterial properties. Similar compounds have shown efficacy against various bacterial strains:
- Inhibition Zones : Compounds related to this structure exhibited inhibition zones ranging from 18 mm to 24 mm against Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have highlighted the biological potential of imidazole derivatives:
- Study on Antitumor Effects : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines including HT1080 and MCF-7. The most effective compounds demonstrated IC50 values below 10 μM, indicating strong antitumor activity .
- Molecular Docking Studies : Molecular docking simulations have shown that similar compounds can bind effectively to tubulin at the colchicine site, suggesting mechanisms for their anticancer effects .
Data Summary
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential drug intermediate in the development of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity.
- Antimicrobial Activity : Research indicates that derivatives of imidazoles possess antimicrobial properties. For instance, pyran derivatives have been reported to exhibit significant antibacterial activity against resistant strains of bacteria .
OLED Technology
Another notable application is in the field of organic light-emitting diodes (OLEDs). The compound serves as an innovative drug intermediate that can be utilized in the synthesis of OLED materials.
- Research Findings : Studies have demonstrated that compounds with similar structures can improve the efficiency and stability of OLEDs, making them suitable for use in display technologies and lighting solutions .
Crystal Engineering
The crystal structure analysis of related compounds has provided insights into their stability and interactions. For example, the crystal structure of a similar imidazole derivative was studied to understand its spatial arrangement and potential reactivity .
Case Study 1: Antimicrobial Efficacy
A study conducted on imidazole derivatives demonstrated that modifications at specific positions significantly enhanced their antimicrobial properties. The findings suggested that compounds with a similar core structure to 2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one could be effective against multi-drug resistant bacteria.
Case Study 2: OLED Performance Enhancement
Research published on OLED materials highlighted how integrating compounds like 2-Amino-5-phenyl derivatives into OLED architectures improved light emission efficiency and operational stability. This suggests that the compound could play a vital role in advancing OLED technology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals key differences in substituents, pharmacological activity, and synthetic feasibility:
Key Findings and Trends
Role of Trimethoxyphenyl Groups: The 3,4,5-trimethoxyphenyl substituent is a critical pharmacophore in both the target compound and PODO-1 derivatives. This group enhances binding to hydrophobic pockets in proteins (e.g., PPARγ) and improves metabolic stability . In contrast, the pyrimidinone analog () uses this group for antibiotic activity, highlighting its versatility across diverse targets .
Impact of Core Heterocycles: Imidazolone derivatives (e.g., the target compound and analog) exhibit structural rigidity due to the fused bicyclic system, which may limit conformational flexibility compared to dihydrofuranone-based compounds like PODO-1 . Dihydrofuranones (e.g., PODO-1) demonstrate superior in vivo efficacy in diabetic models, likely due to improved solubility from the ester/lactone moiety .
Further studies are needed to validate these hypotheses.
Synthetic Challenges :
- Multi-step syntheses and instability of intermediates (e.g., imidazolone ring sensitivity) may explain the discontinuation of the target compound .
Contradictions and Limitations
- and highlight the dual role of trimethoxyphenyl groups in both antidiabetic and antibiotic applications, complicating target prediction for the imidazolone derivative.
- The lack of explicit biological data for the target compound necessitates caution in extrapolating findings from structurally related molecules.
Q & A
Q. What synthetic methodologies are employed for the synthesis of this compound?
The synthesis typically involves multi-step condensation and cyclization reactions . For example:
- Condensation reactions between aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) and amines or amidines under reflux conditions in polar solvents like methanol or ethanol .
- Base-promoted cyclization of amidines with ketones to form the 4,5-dihydroimidazol-4-one core, often under transition-metal-free conditions .
- Purification via chromatographic methods (e.g., column chromatography) or recrystallization from solvents like ethyl acetate .
Q. Key Steps :
Protection of functional groups (e.g., methoxy groups).
Formation of the imidazole ring via cyclization.
Final purification using solvent extraction and column chromatography.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystals are grown via slow evaporation or diffusion methods.
- Data collection at low temperatures (e.g., 90 K) minimizes thermal motion .
- SHELX programs (e.g., SHELXL) refine the structure, resolving bond lengths, angles, and dihedral angles .
- Weak intermolecular interactions (e.g., C–H⋯F/N hydrogen bonds) stabilize the crystal lattice .
Q. Example Crystallographic Parameters :
| Parameter | Value (from analogous compounds) |
|---|---|
| Dihedral angles | 12.65–84.15° (imidazole vs. aryl rings) |
| Hydrogen bond distances | 2.2–2.8 Å |
| Space group | P2₁/c or similar |
Q. What analytical techniques confirm purity and structural identity?
- NMR spectroscopy : and NMR verify substituent positions (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm) .
- IR spectroscopy : Peaks at ~1660 cm confirm carbonyl groups .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]).
- HPLC : ≥98% purity thresholds ensure compound integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Experimental Design Considerations :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in condensation steps .
- Catalyst screening : Base catalysts (KCO) improve alkylation efficiency .
- Temperature control : Reflux at 60–80°C balances reaction rate and byproduct formation .
- Workflow automation : High-throughput screening in multi-well plates accelerates optimization .
Q. Case Study :
- A 51.9% yield was achieved for a related imidazole derivative using 3,4,5-trimethoxybenzaldehyde and optimized reflux conditions .
Q. How do substituents on the imidazole ring influence biological activity?
Structure-Activity Relationship (SAR) Strategies :
Q. Biological Assay Design :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) with IC determination.
- Antioxidant activity : Measure radical scavenging using DPPH/ABTS assays .
Q. What challenges arise in X-ray crystallographic refinement, and how are they resolved?
Common Issues :
Q. Refinement Workflow :
Initial model building with SHELXS.
Anisotropic displacement parameter (ADP) refinement.
Q. How are contradictions in spectroscopic data resolved during structural elucidation?
Methodology :
- 2D NMR (COSY, HSQC, HMBC): Correlates proton and carbon signals to confirm connectivity.
- Crystallographic validation : Resolves ambiguities in regiochemistry (e.g., imidazole vs. oxazole formation) .
- Computational modeling : DFT calculations predict NMR shifts for comparison with experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
